molecular formula C10H16BrNO B13866276 [4-(Trimethylammonium)benzyl] Alcohol Bromide

[4-(Trimethylammonium)benzyl] Alcohol Bromide

Cat. No.: B13866276
M. Wt: 246.14 g/mol
InChI Key: URHHJJKDJHJRAO-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Trimethylammonium)benzyl] Alcohol Bromide typically involves the quaternization of [4-(Trimethylammonium)benzyl] Alcohol with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of [4-(Trimethylammonium)benzyl] Alcohol Bromide involves its interaction with molecular targets through ionic and covalent bonding. The quaternary ammonium group allows it to interact with negatively charged sites on proteins and other biomolecules, affecting their structure and function . This interaction can modulate various biochemical pathways and cellular processes .

Properties

Molecular Formula

C10H16BrNO

Molecular Weight

246.14 g/mol

IUPAC Name

[4-(hydroxymethyl)phenyl]-trimethylazanium;bromide

InChI

InChI=1S/C10H16NO.BrH/c1-11(2,3)10-6-4-9(8-12)5-7-10;/h4-7,12H,8H2,1-3H3;1H/q+1;/p-1

InChI Key

URHHJJKDJHJRAO-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)C1=CC=C(C=C1)CO.[Br-]

Origin of Product

United States

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